4-bromo-1,5-dimethyl-1H-pyrazole
Overview
Description
4-Bromo-1,5-dimethyl-1H-pyrazole is a chemical compound that is part of a broader class of pyrazole derivatives. These compounds are characterized by a 1H-pyrazole core structure, which can be substituted with various functional groups, leading to a wide range of biological and chemical properties. The presence of a bromine atom and methyl groups in the structure of 4-bromo-1,5-dimethyl-1H-pyrazole suggests potential reactivity and interaction with other chemical entities, which can be exploited in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at specific positions on the ring. For example, the synthesis of antipyrine derivatives, which are structurally related to 4-bromo-1,5-dimethyl-1H-pyrazole, has been reported through the reaction of phenylhydrazine with ethyl acetoacetate, followed by bromination to introduce the bromo substituent . Similarly, the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole could involve the construction of the pyrazole ring, followed by selective bromination at the 4-position and methylation at the 1,5-positions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule. For instance, the crystal structure of a dichlorodialkyltin complex with 4-bromopyrazole revealed an octahedral coordination geometry around the tin atom, with intramolecular hydrogen bonds influencing the orientation of the pyrazolic ring . The molecular structure of 4-bromo-1,5-dimethyl-1H-pyrazole would likely exhibit similar features, such as planarity of the pyrazole ring and potential for hydrogen bonding.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions due to the presence of reactive functional groups. For example, the bromine atom in 4-bromo-1,5-dimethyl-1H-pyrazole can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule . Additionally, the pyrazole ring can coordinate with metal centers to form complexes, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes . The reactivity of 4-bromo-1,5-dimethyl-1H-pyrazole can be further explored through reactions such as alkylation, acylation, and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1,5-dimethyl-1H-pyrazole can be inferred from spectroscopic and computational studies. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide insights into the bonding features and molecular vibrations of the compound . Additionally, computational methods like DFT calculations can predict the electronic structure, including the HOMO-LUMO gap, which is indicative of the molecule's chemical stability and reactivity . The presence of the bromine atom may also influence the compound's melting point, solubility, and density compared to unsubstituted pyrazoles.
Scientific Research Applications
Kinetic Studies in Synthesis
The synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole was studied, involving 3,5-dimethyl pyrazole and 1-bromo-3-phenyl propane, showing the potential of 4-bromo-1,5-dimethyl-1H-pyrazole in kinetic studies and synthetic applications (Wang, Brahmayya & Hsieh, 2015).
Structural and Interaction Analysis
4-bromo-1,5-dimethyl-1H-pyrazole has been utilized in the synthesis of antipyrine derivatives. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations highlight its role in understanding molecular interactions (Saeed et al., 2020).
Tautomerism Studies
Research on tautomerism in 4-bromo substituted 1H-pyrazoles, including 4-bromo-1,5-dimethyl-1H-pyrazole, has been conducted. Multinuclear magnetic resonance spectroscopy and X-ray crystallography were used to study tautomerism in the solid state and in solution (Trofimenko et al., 2007).
Synthesis of Ruthenium Complexes
The compound has been used in synthesizing ruthenium(III) complexes, which displayed minimal cytotoxic activity against HeLa cell lines, showing potential in biological studies (Omondi et al., 2018).
Oxidation Reactions
4-bromo-1,5-dimethyl-1H-pyrazole has been studied for its role in oxidation reactions, particularly in the oxidation of amines and sulfides, indicating its significance in chemical synthesis and reaction mechanisms (Baumstark & Chrisope, 1981).
Synthesis of Antimicrobial Agents
The compound has been used in synthesizing new N-phenylpyrazole derivatives with potent antimicrobial activity, demonstrating its importance in the development of new therapeutic agents (Farag et al., 2008).
Photoinduced Tautomerization Studies
Research into photoinduced tautomerization in pyrazole derivatives, including 4-bromo-1,5-dimethyl-1H-pyrazole, has been conducted to understand photoreactions and excited-state processes (Vetokhina et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTIJBYUQXQACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504421 | |
Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,5-dimethyl-1H-pyrazole | |
CAS RN |
5775-86-0 | |
Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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